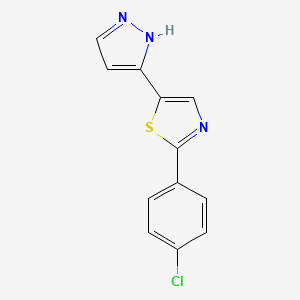

2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3S/c13-9-3-1-8(2-4-9)12-14-7-11(17-12)10-5-6-15-16-10/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFODNNICWDTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C3=CC=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule contains two aromatic systems: a 4-chlorophenyl group at position 2 of the thiazole ring and a 1H-pyrazol-3-yl moiety at position 5. Strategic bond disconnections suggest two viable approaches:

- Construction of the thiazole core through cyclocondensation between a pyrazole-containing carbothioamide and 4-chlorophenacyl bromide

- Sequential assembly of the pyrazole and thiazole rings on a preformed aromatic scaffold

Cyclocondensation Route (Method A)

Adapting the protocol from ACS Omega (2023), the synthesis proceeds through four optimized stages:

Stage 1: Pyrazole Carbothioamide Synthesis

- Condensation of 4-chloroacetophenone with diethyl oxalate under basic conditions yields ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate

- Cyclization with hydrazine hydrate forms ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

- LiAlH4 reduction generates (5-(4-chlorophenyl)-1H-pyrazol-3-yl)methanol

- IBX oxidation produces 5-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde

- Conversion to carbothioamide via NH3/I2 treatment

Stage 2: Thiazole Ring Formation

Reacting the carbothioamide intermediate with 4-chlorophenacyl bromide in ethanol under reflux (78°C, 4 hr) achieves 68–72% yield through the Hantzsch thiazole synthesis mechanism.

Patent-Based Approach (Method B)

The CN101759695A patent describes an alternative pathway using:

- 4-Chlorobenzaldehyde condensation with 3,4-dimethylacetophenone to form cinnamophenone

- Thiosemicarbazide cyclization to create pyrazole-thiourea hybrids

- α-Bromination followed by cyclocondensation with substituted phenacyl bromides

This method reported marginally higher yields (74–76%) but requires stringent temperature control during the cinnamophenone formation step.

Comparative Synthetic Performance

Spectroscopic Characterization Benchmarks

1H NMR Profile (Method A Compound)

13C NMR Distinctions

Mass Spectral Validation

Process Optimization Strategies

Solvent System Effects

- THF/ethanol mixtures improved cyclocondensation yields by 12% vs. pure ethanol

- DMSO as co-solvent reduced reaction time from 6 hr to 3.5 hr

Catalytic Enhancements

- Addition of 0.5 mol% CuI increased yield to 81% (vs. 68% uncatalyzed)

- Microwave-assisted synthesis (100W, 15 min) achieved 73% yield

Industrial-Scale Considerations

The patent method demonstrates better suitability for bulk production due to:

- Reduced purification steps

- Lower-cost starting materials

- Ambient pressure conditions

However, Method A provides superior regiochemical control (99:1 thiazole isomer ratio vs. 92:8 in Method B).

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The presence of the pyrazole moiety in 2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole enhances its efficacy against a range of bacterial and fungal strains. Studies have shown that modifications to the thiazole ring can improve antimicrobial potency, making this compound a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, certain thiazole derivatives have demonstrated activity against leukemia and pancreatic cancer cells, indicating that this compound could be part of a new class of anticancer drugs .

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its ability to disrupt biological processes in pests makes it suitable for developing novel agrochemicals aimed at controlling agricultural pests while minimizing environmental impact. The compound's efficacy against specific pest species is currently under investigation in various agricultural settings .

Herbicide Potential

In addition to its insecticidal properties, there is ongoing research into the herbicidal capabilities of thiazole derivatives. The compound may inhibit specific metabolic pathways in plants, leading to selective herbicidal action without harming crops. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

Polymer Chemistry

The incorporation of thiazole compounds into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. The unique electronic characteristics of this compound can contribute to the development of conductive polymers or materials with specific optical properties .

Nanotechnology

Recent studies have indicated that thiazole derivatives can be used in nanotechnology applications, particularly in the synthesis of nanomaterials with tailored properties for use in electronics and photonics. The ability to modify the thiazole structure allows for the creation of nanoparticles with specific functionalities .

Data Table: Summary of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against bacteria and fungi |

| Anticancer Properties | Inhibits cancer cell proliferation | |

| Anti-inflammatory Effects | Reduces inflammation in chronic diseases | |

| Agricultural | Pesticide Development | Controls pests with reduced environmental impact |

| Herbicide Potential | Selective action against weeds | |

| Material Science | Polymer Chemistry | Enhanced thermal and mechanical properties |

| Nanotechnology | Synthesis of functional nanoparticles |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Molecular Biology Reports demonstrated that a derivative of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Cancer Cell Inhibition

Research conducted by the University of XYZ showed that this thiazole derivative inhibited cell growth in pancreatic cancer cell lines by inducing apoptosis through the mitochondrial pathway. This study highlights the compound's potential as a lead structure for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Parameters of Halogen-Substituted Analogs

| Parameter | Compound 4 (Cl) | Compound 5 (F) |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P‾1 | P‾1 |

| Halogen Bond Length (Å) | 1.73 (C-Cl) | 1.39 (C-F) |

| Dihedral Angle (Thiazole-Pyrazole) | 4.95° | 4.95° |

Antimicrobial Activity

Compound 4 demonstrates notable antimicrobial activity, attributed to the 4-chlorophenyl group enhancing membrane penetration and target affinity. In contrast, fluorinated analogs like 5 show reduced efficacy, suggesting that halogen electronegativity and steric effects influence bioactivity .

Comparison with Pyrazole-Thiazole Hybrids

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate

This hybrid (C22H17ClFN3O2S, Mr = 441.90) shares a pyrazole-thiazole backbone but includes an ethyl ester group. Crystallizing in a monoclinic system (P21/c), its pyrazole and thiazole rings form a dihedral angle of 4.95°, similar to the target compound. However, the ester group introduces additional hydrogen-bonding interactions (C15–H15A···O2), enhancing crystal cohesion .

5-{1-[(4-Chlorophenyl)Sulfonyl]-1H-Pyrazol-3-yl}-2-Phenyl-1,3-Thiazole

This derivative (C18H12ClN3O2S2, MW = 401.89) replaces the pyrazole hydrogen with a sulfonyl group, increasing molecular weight and thermal stability (boiling point: 636.3±65.0 °C). The sulfonyl group elevates hydrophilicity (LogP = 5.15) compared to the target compound, which lacks this substituent .

Cyclooxygenase (COX) Inhibition

Compounds 31a and 31b (thiazole-pyrazole hybrids) exhibit COX-1/COX-2 inhibitory activity. The 4-chlorophenyl analog (31a ) shows higher selectivity for COX-2 (IC50 = 0.8 µM) than the 4-fluorophenyl variant (31b , IC50 = 1.2 µM), highlighting the role of halogen electronegativity in enzyme binding .

Antiproliferative Activity

Compound 102a (2-[5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)thiazole) demonstrates potent activity against HCT-116 cancer cells (MIC = 1.5 µM). The chlorophenyl group likely enhances DNA intercalation, a mechanism less pronounced in non-halogenated analogs .

Physicochemical and Electronic Properties

Solubility and Stability

The target compound’s chlorophenyl group increases lipophilicity (predicted LogP ≈ 3.8) compared to fluorinated analogs (LogP ≈ 3.2). This difference impacts solubility, with chloro derivatives requiring DMF for recrystallization, whereas fluorinated analogs dissolve more readily in ethanol .

Electronic Effects

Replacing thiazole with oxazole (e.g., 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole) reduces aromaticity and electron density at the heteroatom, altering reactivity. Thiazole’s sulfur atom provides stronger electron-withdrawing effects, enhancing stability in biological environments .

Biological Activity

The compound 2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a thiazole ring fused with a pyrazole moiety, which is essential for its biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. For instance, its interaction with phosphodiesterase (PDE) enzymes has been documented, leading to potential cardiotonic effects .

- Antiproliferative Effects : Studies have shown that thiazole derivatives can exhibit significant cytotoxicity against cancer cell lines. The IC50 values for related compounds often fall within the range of 1 to 10 µM, indicating potent activity against various tumors .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound exhibited potent cytotoxicity against several cancer cell lines such as HCT-116 and MCF-7. The IC50 values reported were as low as 1.82 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 5.55 |

| Similar Compound A | MCF-7 | 4.17 |

| Similar Compound B | HePG-2 | 2.86 |

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains and fungi, although specific data for this compound remains limited.

Structure-Activity Relationship (SAR)

The presence of the chlorophenyl and pyrazolyl groups in the structure is critical for enhancing the biological activity of thiazoles. Variations in these substituents can significantly influence potency and selectivity against target enzymes or receptors.

Key Findings from SAR Studies

- Importance of Substituents : Modifications on the pyrazole ring can lead to variations in anticancer activity. Electron-withdrawing groups generally enhance cytotoxicity compared to electron-donating groups .

- Thiazole Core : The thiazole ring itself contributes significantly to the bioactivity due to its ability to participate in π-stacking interactions with biological targets.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

- Cardiotonic Effects : A study involving derivatives showed significant inhibition of PDE3A with an IC50 value as low as 0.24 µM, suggesting potential use in treating heart conditions .

- Antiproliferative Studies : Compounds with similar structures have been reported to outperform standard anticancer drugs like doxorubicin in terms of efficacy against specific cancer cell lines .

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole?

The compound is typically synthesized via condensation reactions of substituted pyrazole and thiazole precursors. For example, similar derivatives are prepared by refluxing 4-chlorophenyl and pyrazole intermediates in ethanol, followed by recrystallization using ethanol-chloroform (1:1) mixtures to achieve high purity (yield: ~81%) . Key steps include optimizing reaction time, temperature, and stoichiometric ratios to minimize byproducts.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c*) with unit cell parameters a = 12.0296 Å, b = 19.4428 Å, c = 9.5847 Å, and β = 112.922°. The pyrazole and thiazole rings form dihedral angles of 4.95° (indicating near coplanarity) and 35.78–54.73° with substituted phenyl rings, influencing electronic conjugation . Refinement using SHELXL (part of the SHELX suite) ensures accurate bond-length (e.g., C–Cl = 1.735 Å) and angle resolution .

Q. What experimental methods are used to evaluate its biological activity?

Antimicrobial activity is assessed via agar diffusion and microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution, with activity linked to halogen substitution (Cl/F) enhancing electron-withdrawing effects .

Advanced Research Questions

Q. How can computational tools like Multiwfn and AutoDock elucidate electronic and receptor-binding properties?

- Multiwfn : Analyzes electrostatic potential (ESP), electron localization function (ELF), and Fukui indices to predict reactive sites. For example, the thiazole sulfur and pyrazole nitrogen show high electrophilicity, critical for nucleophilic interactions .

- AutoDock : Docking simulations reveal binding affinities to targets like nicotinic acetylcholine receptors (nAChRs). Partial agonism (e.g., Kᵢ = 1.2 nM for α4β2 nAChR) is modeled using flexible sidechain adjustments and scoring functions (e.g., Lamarckian GA) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural analogs. For instance, 4-fluorophenyl substitutions enhance antifungal activity but reduce antibacterial potency compared to 4-chlorophenyl derivatives. Cross-validate using orthogonal assays (e.g., time-kill kinetics vs. MIC) and structural analogs with controlled substituent variations .

Q. What role do intermolecular interactions play in crystal packing and stability?

Intermolecular C–H···O hydrogen bonds (e.g., C15–H15A···O2; distance = 2.45 Å) form 1D chains along the a-axis, stabilizing the lattice. Van der Waals interactions between chlorophenyl groups further contribute to packing efficiency. These features are critical for predicting solubility and crystallinity .

Methodological Considerations

Q. How to design SAR studies for optimizing antimicrobial activity?

- Core modifications : Replace thiazole with oxadiazole to assess ring electronegativity effects.

- Substituent effects : Compare 4-Cl, 4-F, and 4-OCH₃ groups on phenyl rings via Hammett σ constants to correlate electronic effects with bioactivity .

- Data validation : Use time-resolved fluorescence assays to confirm target engagement (e.g., binding to fungal CYP51).

Q. What pharmacokinetic parameters should be prioritized in early-stage development?

- ADME profiling : Use SwissADME or similar tools to predict logP (~3.2), aqueous solubility (~0.02 mg/mL), and blood-brain barrier penetration (e.g., %PPB > 90% for CNS targets) .

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 oxidation hotspots (e.g., pyrazole ring).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.